

Introduction: A Versatile Synthon at the Nexus of Organic and Materials Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 1-Phenyl-2-(trimethylsilyl)acetylene |
| Cat. No.: | B1583190 |

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1-Phenyl-2-(trimethylsilyl)acetylene, often abbreviated as PTMSA, stands as a cornerstone reagent for chemists navigating the complexities of modern organic synthesis and materials science.^{[1][2]} This versatile organosilicon compound is more than a simple protected alkyne; it is a sophisticated building block whose reactivity is subtly governed by the interplay between its constituent phenyl and trimethylsilyl (TMS) moieties. The bulky trimethylsilyl group not only enhances the compound's stability and solubility in organic solvents but, more critically, serves as a removable "protecting group" for the terminal acetylenic proton, allowing for highly selective synthetic transformations.^{[1][3]} Concurrently, the phenyl group imparts unique electronic properties, making PTMSA and its derivatives valuable precursors for advanced materials in the field of organic electronics.^{[1][2]}

This guide offers an in-depth exploration of the core chemical properties, reactivity, and field-proven applications of **1-Phenyl-2-(trimethylsilyl)acetylene**, designed for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explain the causality behind its synthetic utility, providing a framework for its intelligent application in the laboratory.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The physical characteristics of PTMSA make it a convenient liquid reagent for a wide array of reaction conditions.

Physicochemical Data Summary

| Property | Value | Source(s) |
|---------------------------------------|---|---|
| Molecular Formula | C ₁₁ H ₁₄ Si | [1] [4] |
| Molecular Weight | 174.32 g/mol | [1] [4] |
| CAS Number | 2170-06-1 | [1] [4] |
| Appearance | Colorless to slightly yellow liquid | [1] [2] |
| Boiling Point | 87-88 °C at 9 mmHg | [1] [5] [6] |
| Density | 0.886 - 0.90 g/mL at 25 °C | [1] [5] [6] [7] |
| Refractive Index (n _{20/D}) | 1.528 - 1.53 | [1] [5] [6] [7] |
| Solubility | Sparingly soluble in water (6.1E-3 g/L at 25°C) | [7] |
| Flash Point | 74 °C (165 °F) - closed cup | [6] [7] |
| Storage | Store at room temperature | [1] |

Spectroscopic Fingerprints for Compound Validation

Spectroscopic analysis provides an unambiguous confirmation of structure and purity. The following data are characteristic of PTMSA:

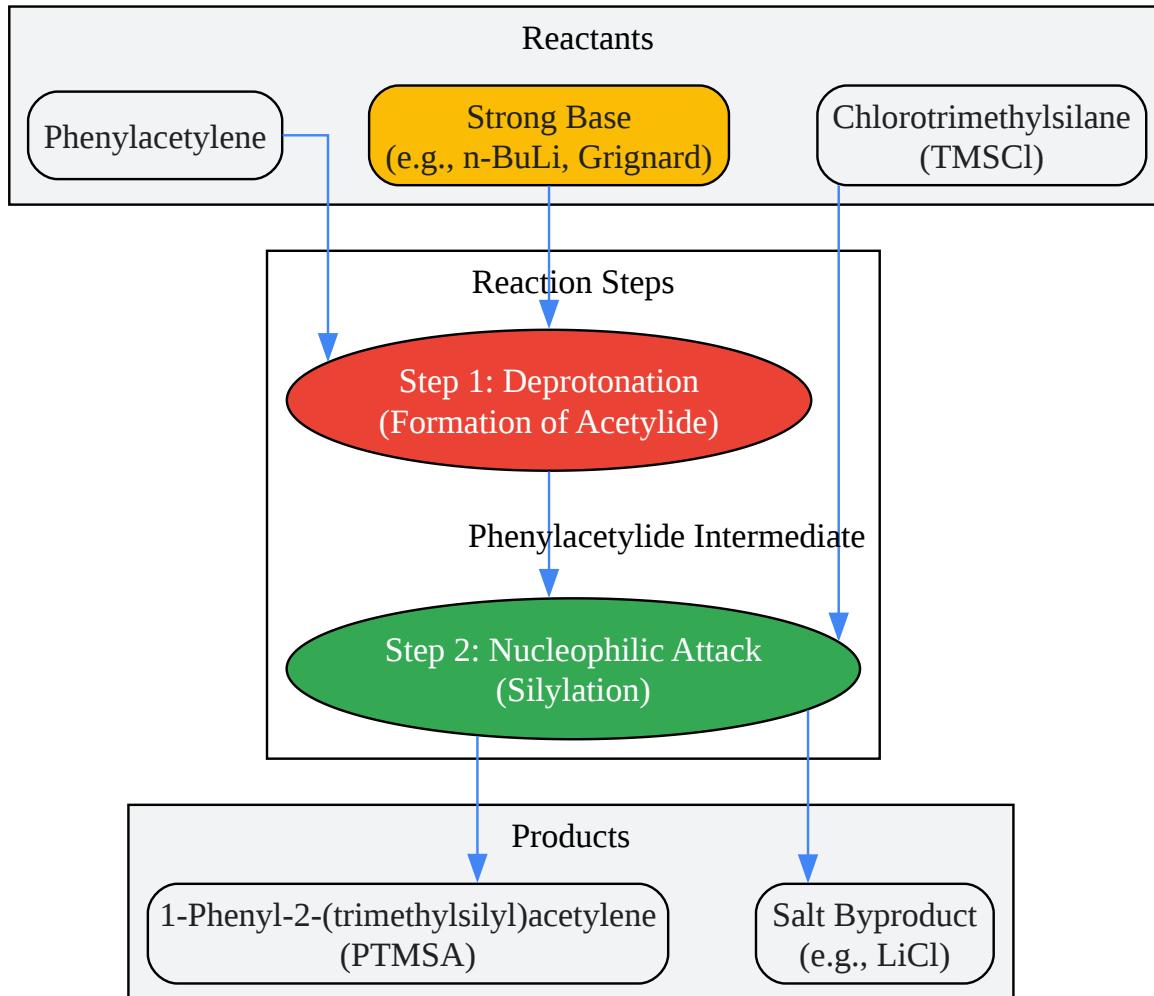
- ¹³C Nuclear Magnetic Resonance (¹³C NMR): Key shifts are observed for the acetylenic carbons, with the silicon-bound carbon appearing at approximately 105.2 ppm and the phenyl-bound carbon at 94.1 ppm. The phenyl ring carbons resonate in the 123-132 ppm region, while the trimethylsilyl methyl carbons give a sharp signal near 0.0 ppm.[\[8\]](#)
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of PTMSA shows a distinct molecular ion (M⁺) peak at m/z 174.[\[4\]](#)[\[9\]](#) The most prominent feature is the base peak at m/z 159, corresponding to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation pattern for trimethylsilyl compounds.[\[4\]](#)

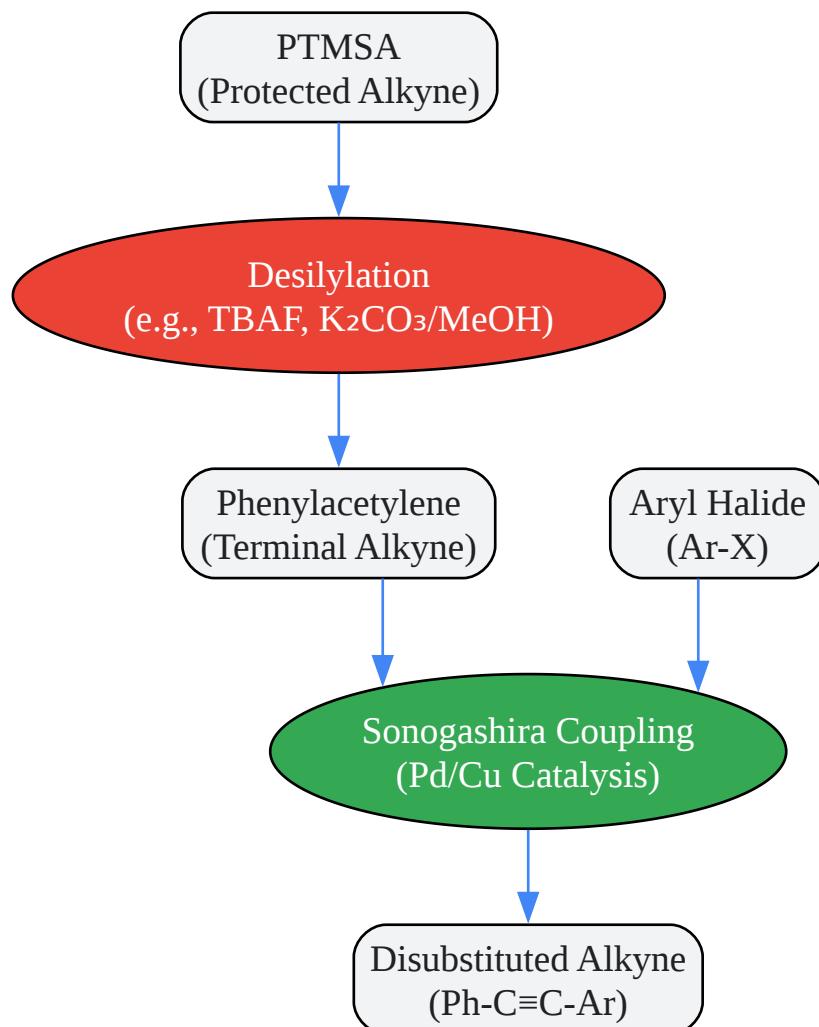
- Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic, sharp absorption band for the C≡C triple bond stretch, typically found in the region of 2150-2160 cm⁻¹.

Synthesis: A Protocol Grounded in Mechanistic Understanding

The most prevalent and reliable synthesis of **1-Phenyl-2-(trimethylsilyl)acetylene** involves the silylation of phenylacetylene. This is typically achieved by first deprotonating the terminal alkyne with a strong base to form an acetylide, which then acts as a potent nucleophile to attack a silicon electrophile, such as chlorotrimethylsilane (TMSCl).^[7]

Workflow for the Synthesis of PTMSA





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- To cite this document: BenchChem. [Introduction: A Versatile Synthon at the Nexus of Organic and Materials Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583190#1-phenyl-2-trimethylsilyl-acetylene-chemical-properties>]

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